Sodium 2-iodo-5-methylbenzenesulfonate

Vue d'ensemble

Description

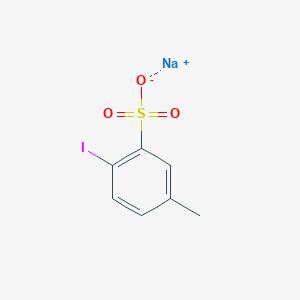

Sodium 2-iodo-5-methylbenzenesulfonate is an organoiodine compound with the molecular formula C7H6INaO3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an iodine atom at the second position and a methyl group at the fifth position. This compound is known for its oxidative properties and is used in various chemical reactions and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-iodo-5-methylbenzenesulfonate typically involves the iodination of 5-methylbenzenesulfonic acid. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is as follows:

5-methylbenzenesulfonic acid+I2+KIO3→2-iodo-5-methylbenzenesulfonic acid

The resulting 2-iodo-5-methylbenzenesulfonic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) is essential for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2-iodo-5-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in the presence of oxidants like Oxone (potassium peroxymonosulfate).

Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Oxone is commonly used as the terminal oxidant in the presence of this compound.

Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the iodine atom under basic or acidic conditions.

Major Products:

Oxidation: The major products include aldehydes, ketones, carboxylic acids, and enones.

Substitution: The products depend on the nucleophile used, resulting in various substituted benzenesulfonates.

Applications De Recherche Scientifique

Organic Synthesis

Sodium 2-iodo-5-methylbenzenesulfonate serves as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives. Its utility is highlighted in the following applications:

1.1. Sulfonation Reactions

The compound acts as a sulfonating agent, facilitating the introduction of sulfonyl groups into aromatic compounds. This reaction is crucial for the synthesis of various pharmaceuticals and agrochemicals.

1.2. Hypervalent Iodine Chemistry

This compound has been employed as a hypervalent iodine reagent in oxidation reactions. For instance, it has been used to oxidize phenolic compounds to their corresponding quinones, showcasing its effectiveness in catalyzing regioselective transformations .

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug development:

2.1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. Studies have shown that modifications to the sulfonate group can enhance bioactivity against various pathogens .

2.2. Cancer Research

In cancer therapy, this compound has been investigated for its role in targeted drug delivery systems. Its ability to form stable complexes with certain metal ions allows it to be used as a carrier for chemotherapeutic agents .

Case Studies

Several studies highlight the practical applications of this compound:

3.1. Synthesis of Quaternary Ammonium Salts

A study detailed the synthesis of quaternary ammonium salts using this compound as a key reagent. The process involved quaternization reactions that yielded products with significant biological activity .

3.2. Oxidation of Alcohols

In another case study, this compound was utilized for the oxidation of alcohols to carbonyl compounds under mild conditions, demonstrating its utility in synthetic organic chemistry .

Data Table: Overview of Applications

Mécanisme D'action

The mechanism of action of sodium 2-iodo-5-methylbenzenesulfonate involves its role as an oxidizing agent. It interacts with substrates by transferring oxygen atoms, leading to the formation of oxidized products. The molecular targets include alcohols, which are converted to aldehydes, ketones, or carboxylic acids through the oxidation process. The pathways involved include the generation of reactive iodine species that facilitate the oxidation reactions.

Comparaison Avec Des Composés Similaires

- Potassium 2-iodo-5-methylbenzenesulfonate

- Sodium 2-methylbenzenesulfonate

- 2-iodoxybenzenesulfonic acid

Comparison:

- Potassium 2-iodo-5-methylbenzenesulfonate: Similar in structure and function, but with potassium as the counterion instead of sodium. It is also used as an oxidizing agent.

- Sodium 2-methylbenzenesulfonate: Lacks the iodine atom, making it less effective as an oxidizing agent.

- 2-iodoxybenzenesulfonic acid: A more potent oxidizing agent due to the presence of an additional oxygen atom, making it suitable for more demanding oxidation reactions.

Sodium 2-iodo-5-methylbenzenesulfonate is unique due to its balance of reactivity and stability, making it a versatile reagent in various chemical processes.

Activité Biologique

Sodium 2-iodo-5-methylbenzenesulfonate is an organosulfur compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesizing available data from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHINaOS

- Molecular Weight : 276.20 g/mol

- IUPAC Name : this compound

The presence of the iodine atom and sulfonate group contributes to its reactivity and potential biological applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including Bacillus cereus. The compound maintains a lethality rate above 90% at concentrations around 600 ppm, indicating its potential as a broad-spectrum antimicrobial agent .

Antiparasitic Activity

Research has also indicated that this compound may possess antiparasitic properties. For example, compounds structurally related to this compound have demonstrated activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. These findings suggest that further investigation into its derivatives could yield promising leads for antiparasitic drug development .

Study on Antimicrobial Efficacy

In a study evaluating various organosulfur compounds, this compound was tested alongside other sulfonates. The results showed that it effectively reduced bacterial growth in vitro, with a notable decrease in colony-forming units (CFUs) compared to controls. The study concluded that this compound could serve as a template for developing new antimicrobial agents.

| Compound | Concentration (ppm) | Lethality Rate (%) |

|---|---|---|

| This compound | 600 | >90 |

| Control | N/A | <10 |

Propriétés

IUPAC Name |

sodium;2-iodo-5-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO3S.Na/c1-5-2-3-6(8)7(4-5)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUQPFRGXKRYMK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635603 | |

| Record name | Sodium 2-iodo-5-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152716-82-0 | |

| Record name | Sodium 2-iodo-5-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.